

CP 122721 Hydrochloride Salt: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CP 122721	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **CP 122721** hydrochloride salt, a potent and selective neurokinin-1 (NK1) receptor antagonist. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical and pharmacological characteristics, relevant experimental methodologies, and its mechanism of action.

Core Properties

CP 122721 is a non-peptide small molecule that has been investigated for its potential therapeutic effects in a variety of conditions, including depression, emesis (vomiting), and inflammatory diseases.[1] It is an analog of the earlier NK1 receptor antagonist, CP-99,994, with a trifluoromethoxy group substitution on the o-methoxybenzyl ring, which contributes to its improved in vivo activity.[1][2]

Physicochemical Properties

The hydrochloride salt form of **CP 122721** enhances its solubility in aqueous solutions, a crucial property for experimental and potential therapeutic applications. A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Source(s)
Chemical Name	(+)-(2S,3S)-3-(2-methoxy-5- trifluoromethoxybenzyl)amino- 2-phenylpiperidine hydrochloride	[3]
Molecular Formula	C20H23F3N2O2·2HCI	[4][5][6]
Molecular Weight	453.33 g/mol	[4][5][6]
CAS Number	145877-52-7	[4][5][6]
Appearance	White to off-white solid	
Solubility	Soluble to 100 mM in water and DMSO	[4][5]
Purity	≥98% (typically assessed by HPLC)	[4][5]
Storage Conditions	Store at -20°C	[4][5][6]

Pharmacological Profile

CP 122721 hydrochloride is a high-affinity antagonist of the human NK1 receptor.[3][4][7] Its pharmacological activity has been characterized in various in vitro and in vivo models, demonstrating its potency and central nervous system penetration. Key pharmacological parameters are summarized in Table 2.



Parameter	Value	Assay System	Source(s)
plC50	9.8	Human NK1 receptor expressed in IM-9 cells	[3][4][7]
IC50	7 nM	Substance P-induced excitation of locus ceruleus cells in guinea pig brain slices	[3][4][5]
ID50	0.01 mg/kg, p.o.	Capsaicin-induced plasma extravasation in guinea pig lung	[3]
ID50	0.2 mg/kg, p.o.	Sar ⁹ , Met(O ₂) ¹¹ -SP- induced locomotor activity in guinea pigs	[3]

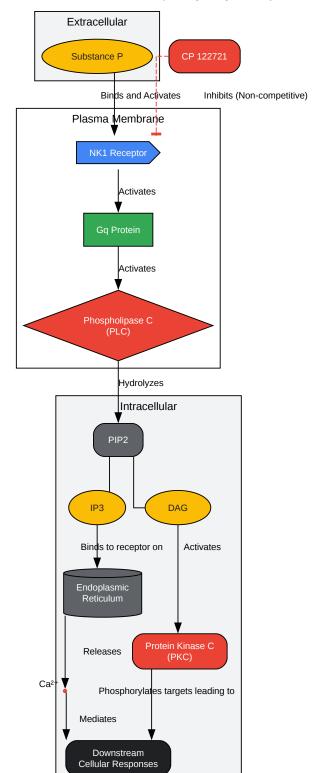
Mechanism of Action and Signaling Pathway

CP 122721 exerts its effects by blocking the action of Substance P (SP), the endogenous ligand for the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade. **CP 122721** acts as a non-competitive antagonist, suggesting it binds to a site on the receptor that is distinct from the SP binding site, thereby preventing the conformational change necessary for signal transduction.[3] This results in an insurmountable blockade of the actions of SP.[3]

The binding of Substance P to the NK1 receptor primarily activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various downstream cellular responses.

Below is a diagram illustrating the Substance P/NK1 receptor signaling pathway and the point of inhibition by **CP 122721**.





Substance P / NK1 Receptor Signaling Pathway

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Substance P/NK1 Receptor Signaling Pathway



Experimental Protocols

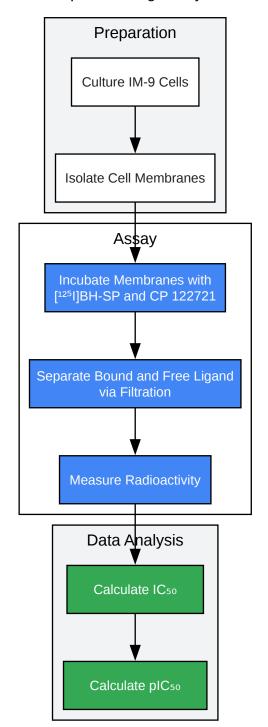
Detailed methodologies for key experiments cited in the literature are outlined below to provide a practical guide for researchers.

NK1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the NK1 receptor.

- Objective: To quantify the interaction between **CP 122721** and the human NK1 receptor.
- Cell Line: A human cell line endogenously expressing the NK1 receptor, such as the IM-9 lymphoblast cell line, is commonly used.[3]
- Radioligand: A radiolabeled Substance P analog, typically [125] Bolton-Hunter-Substance P
 ([125]]BH-SP), is used as the competitive ligand.
- Methodology:
 - Membrane Preparation: IM-9 cells are cultured and harvested. The cell membranes are isolated through a series of homogenization and centrifugation steps.
 - Binding Reaction: A constant concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (CP 122721).
 - Incubation: The reaction is incubated to allow binding to reach equilibrium.
 - Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
 - Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
 - o Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P. The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀.





NK1 Receptor Binding Assay Workflow

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NK1 Receptor Binding Assay Workflow

In Vivo Models of NK1 Receptor Antagonism



3.2.1. Capsaicin-Induced Plasma Extravasation in Guinea Pig

This model assesses the ability of a compound to block neurogenic inflammation mediated by the release of Substance P from sensory nerves.

- Objective: To evaluate the in vivo efficacy of **CP 122721** in inhibiting neurogenic inflammation.
- Animal Model: Male Hartley guinea pigs are typically used.
- Methodology:
 - Dosing: Animals are pre-treated with CP 122721 hydrochloride (administered orally, p.o.)
 or vehicle at various doses.
 - Induction of Extravasation: After a set pre-treatment time, animals are challenged with an aerosolized solution of capsaicin to induce the release of Substance P in the lungs, leading to plasma extravasation.
 - Tracer Injection: A dye, such as Evans Blue, is injected intravenously prior to the capsaicin challenge. Evans Blue binds to plasma albumin and is used to quantify the extent of plasma leakage into the tissues.
 - Tissue Collection: After a defined period following the capsaicin challenge, the animals are euthanized, and the lungs are perfused and collected.
 - Quantification: The amount of Evans Blue dye that has extravasated into the lung tissue is extracted and quantified spectrophotometrically.
 - Data Analysis: The dose of CP 122721 that causes a 50% inhibition of the capsaicininduced plasma extravasation (ID₅₀) is calculated.[3]

3.2.2. Substance P-Induced Excitation of Locus Ceruleus Neurons

This in vitro brain slice electrophysiology model assesses the functional antagonism of NK1 receptors in the central nervous system.



- Objective: To determine the functional inhibitory effect of CP 122721 on neuronal activity mediated by NK1 receptors.
- Preparation: Brain slices containing the locus ceruleus are prepared from guinea pigs.
- Methodology:
 - Recording: Extracellular single-unit recordings are made from spontaneously active neurons in the locus ceruleus.
 - Substance P Application: Substance P is applied to the brain slice, which causes a characteristic increase in the firing rate of the neurons.
 - Antagonist Application: The brain slice is then perfused with a solution containing CP
 122721 at various concentrations.
 - Challenge with Substance P: In the presence of CP 122721, the effect of a subsequent application of Substance P on neuronal firing is recorded.
 - Data Analysis: The concentration of CP 122721 that produces a 50% inhibition of the Substance P-induced increase in neuronal firing (IC50) is determined.[3][4][5]

Pharmacokinetics and Metabolism

Studies in rats have shown that **CP 122721** is extensively metabolized following oral administration.[8] Key pharmacokinetic parameters in rats are presented in Table 3.

Parameter	Male Rat	Female Rat	Source(s)
t ₁ / ₂ (h)	3.1	2.2	[8]
C _{max} (ng/mL)	941	476	[8]
T _{max} (h)	0.5	0.5	[8]

The major metabolic pathways for **CP 122721** in rats include O-demethylation, aromatic hydroxylation, and glucuronidation.[8] A novel oxidative pathway involving the cleavage of the O-aromatic ring has also been identified.[8] It is important to note that only a small fraction



(approximately 1.5%) of the circulating radioactivity in plasma is attributable to the unchanged parent drug, indicating a high degree of first-pass metabolism.[8]

Synthesis

CP 122721 was developed as a second-generation NK-1 receptor antagonist, building upon the structure of CP-99,994.[2] The synthesis involves the preparation of the chiral 2-phenyl-3-aminopiperidine core, followed by the coupling of the 2-methoxy-5-trifluoromethoxybenzyl side chain. The synthesis and structure-activity relationships of various benzylamine side chain analogs have been described in the literature, highlighting the importance of the 5-trifluoromethoxy substitution for enhanced in vivo potency.[2]

Safety and Handling

As with any laboratory chemical, **CP 122721** hydrochloride salt should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -20°C.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

CP 122721 hydrochloride salt is a valuable research tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. Its high affinity, selectivity, and in vivo activity make it a potent antagonist for both in vitro and in vivo studies. This guide provides a foundational understanding of its properties and the



experimental methodologies used to characterize its activity, serving as a resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

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References

- 1. Synthesis and structure-activity relationships of CP-122,721, a second-generation NK-1 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P opens cation channels and closes potassium channels in rat locus coeruleus neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P excitation of rat locus coeruleus neurones PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitation of neurons in the nucleus locus coeruleus by substance P and related peptides
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. apexbt.com [apexbt.com]
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